molecular formula C34H68N2O4Pt B1139502 米立铂 CAS No. 141977-79-9

米立铂

货号 B1139502
CAS 编号: 141977-79-9
分子量: 764
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of miriplatin involves the preparation from (1R,2R)-1,2-cyclohexanediamine-N,N') platinum(II) diiodide, silver nitrate, myristic acid, and sodium hydroxide. This process yields a compound with about 73% yield, characterized by elemental analysis, ESI-MS, FT-IR, 1H-NMR, and thermal analysis. The practical synthesis procedure developed offers easier operation and higher yield, making it suitable for further studies of miriplatin (Bei Yu-xiang, 2011).

Molecular Structure Analysis

Miriplatin's structure includes myristates as leaving groups and diaminocyclohexane as a carrier ligand. Its molecular structure facilitates its lipophilic nature, allowing for suspension in oily lymphographic agents for administration. The detailed structure elucidation through spectroscopic and mass spectrometric methods provides insights into its complex formation and interaction with biological molecules (M. Hanada et al., 2009).

Chemical Reactions and Properties

The interaction of miriplatin with human serum albumin (HSA) has been studied, revealing insights into its chemical behavior in the human body. Miriplatin destabilizes the native structure of HSA, changing the tertiary structure and making the microenvironment of Trp residue more hydrophobic. Molecular modeling studies indicated that miriplatin binds to domain II of HSA by hydrophobic force, hydrogen bonds, and electrostatic force interactions, retaining most of HSA's esterase activity even after binding (Hongmei Zhang et al., 2016).

Physical Properties Analysis

The pharmacokinetics of miriplatin have been assessed in experimental dog models, showing selective delivery to the liver with gradual release into systemic circulation and excretion into urine. This selective accumulation and the pharmacokinetic profile are crucial for its application in intra-hepatic arterial injections for treating hepatocellular carcinomas, without significant alteration by hepatic impairment (Atsushi Kitamura et al., 2011).

Chemical Properties Analysis

Miriplatin's chemical properties, particularly its affinity for lipiodol, make it a suitable candidate for use in transarterial chemoembolization. Its ability to form complexes with DNA and induce cytotoxic effects is significant for its antitumor activities. The chemical interactions and stability of miriplatin, especially in pharmaceutical formulations like miriplatin-loaded liposomes, highlight its potential for clinical application beyond hepatocellular carcinoma (Shan-shan Liu et al., 2016).

科学研究应用

  1. 药代动力学和肝/肾功能损害影响:米立铂通过肝内动脉注射用于治疗肝细胞癌。研究表明,其分布不受肝功能损害影响,表明肝功能损害不会影响其肝内分布和全身药代动力学。在肾功能损害的情况下,铂的血浆浓度可能会增加,因为肾清除减少 (Kitamura et al., 2011)

  2. 体内抗肿瘤活性:将米立铂悬浮在油性淋巴造影剂中,经肝动脉注射后,已显示对裸鼠正位植入的人类肝癌细胞生长具有抑制作用。这表明其在肝细胞癌经动脉化疗栓塞治疗中的潜在有效性 (Hanada et al., 2009)

  3. 小型HCC的治疗疗效:米立铂输注疗法对小型肝细胞癌显示出中等效果。发现其安全性良好,肝功能无不可逆变化或严重血液毒性 (Yukisawa et al., 2012)

  4. 临床研究和安全评估:米立铂已被研究其药理学、药代动力学和临床研究。它以在肝细胞癌治疗中的有益治疗效果和安全性而闻名 (Ma Jun-jie, 2012)

  5. 癌细胞中的耐药机制:对米立铂耐药大鼠肝癌细胞的研究突出了Bcl-2表达增加,导致米立铂诱导的凋亡减少。这表明对米立铂的耐药可能与凋亡途径的改变有关 (Hanada et al., 2010)

  6. 慢性肾功能衰竭患者的使用:米立铂已在患有慢性肾功能衰竭的肝细胞癌患者中进行研究。研究表明,它可以安全使用,没有严重不良事件或血清肌酐水平显著变化 (Imai et al., 2013)

  7. 肝细胞癌中的选择性铂积累:已显示米立铂选择性地在人类肝细胞癌肿瘤中积累并形成铂-DNA加合物,这对其化疗效果至关重要 (Yasui et al., 2013)

  8. 联合治疗:米立铂已与其他治疗方法(如射频消融)联合评估,并在治疗肝细胞癌中显示出有希望的结果 (Imai et al., 2012)

安全和危害

Miriplatin is very toxic if swallowed, irritating to skin, and poses a risk of serious damage to eyes. It is toxic and poses a danger of serious damage to health by prolonged exposure. It also poses a possible risk of impaired fertility and possible risk of harm to unborn child .

未来方向

There is ongoing research into the use of Miriplatin in combination with other treatments such as radiation . This combination has shown synergistic anti-tumor activity on HCC cells through PUMA-mediated apoptosis and cell cycle arrest . This combination may possibly be effective in treating locally advanced HCC .

属性

IUPAC Name

(1R,2R)-cyclohexane-1,2-diamine;platinum(2+);tetradecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C14H28O2.C6H14N2.Pt/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;7-5-3-1-2-4-6(5)8;/h2*2-13H2,1H3,(H,15,16);5-6H,1-4,7-8H2;/q;;;+2/p-2/t;;5-,6-;/m..1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGIHRZPJIYJKAZ-BLUNCNMSSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCC(=O)[O-].C1CCC(C(C1)N)N.[Pt+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCC(=O)[O-].C1CC[C@H]([C@@H](C1)N)N.[Pt+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H68N2O4Pt
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

764.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Miripla

CAS RN

141977-79-9
Record name (SP-4-2)-[(1R,2R)-1,2-Cyclohexanediamine-κN1,κN2]bis(tetradecanoato-κO)platinum
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=141977-79-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name MIRIPLATIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/780F0P8N4I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。